molecular formula C6H11NO B1505494 (2S)-1-methylpyrrolidine-2-carbaldehyde CAS No. 852324-29-9

(2S)-1-methylpyrrolidine-2-carbaldehyde

Cat. No.: B1505494
CAS No.: 852324-29-9
M. Wt: 113.16 g/mol
InChI Key: YKEKIXBCQILKAU-LURJTMIESA-N
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Description

(2S)-1-Methylpyrrolidine-2-carbaldehyde is a chiral pyrrolidine derivative characterized by a methyl group at the nitrogen atom and an aldehyde functional group at the C2 position. The (2S) stereochemistry imparts enantioselective properties, making it valuable in asymmetric synthesis, catalysis, and pharmaceutical intermediates. Its aldehyde group enables participation in condensation reactions (e.g., formation of imines or Schiff bases), while the pyrrolidine ring provides rigidity and stereochemical control. Though direct synthesis data for this compound are absent in the provided evidence, analogous pyrrolidine derivatives highlight its structural and functional significance .

Properties

IUPAC Name

(2S)-1-methylpyrrolidine-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO/c1-7-4-2-3-6(7)5-8/h5-6H,2-4H2,1H3/t6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKEKIXBCQILKAU-LURJTMIESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC1C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CCC[C@H]1C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80706977
Record name (2S)-1-Methylpyrrolidine-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80706977
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

113.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

852324-29-9
Record name (2S)-1-Methylpyrrolidine-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80706977
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

(2S)-1-methylpyrrolidine-2-carbaldehyde is a compound of increasing interest in medicinal chemistry and biological research. This article provides a comprehensive overview of its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its pyrrolidine ring structure, which significantly influences its biological interactions. The stereochemistry of the molecule plays a crucial role in its activity, as chirality can affect binding affinity to biological targets.

The biological activity of this compound is primarily attributed to its interaction with various enzymes and receptors. It has been studied for its potential role in:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered physiological responses.
  • Receptor Modulation : It can act as a ligand for certain receptors, influencing signaling pathways that regulate various biological functions.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

  • Antimicrobial Properties : Studies have shown that the compound possesses antimicrobial effects against various pathogens.
  • Neuroprotective Effects : Preliminary findings suggest potential neuroprotective properties, possibly through modulation of neurotransmitter systems.
  • Antioxidant Activity : The compound may exhibit antioxidant properties, contributing to cellular protection against oxidative stress.

Data Table: Biological Activities of this compound

Biological Activity Description Reference
AntimicrobialEffective against specific bacterial strains.
NeuroprotectivePotential to protect neurons from damage.
AntioxidantReduces oxidative stress in cellular models.

Case Study 1: Antimicrobial Activity

A study investigated the antimicrobial properties of this compound against Staphylococcus aureus and Escherichia coli. The results indicated significant inhibition zones, suggesting its potential as a lead compound for developing new antibiotics.

Case Study 2: Neuroprotective Effects

In a murine model of neurodegeneration, this compound demonstrated protective effects on neuronal cells exposed to neurotoxic agents. The compound was found to modulate glutamate receptors, reducing excitotoxicity and cell death.

Pharmacokinetics and Safety Profile

The pharmacokinetic profile of this compound is still under investigation. Initial studies suggest moderate absorption and distribution characteristics, with further research needed to elucidate its metabolism and excretion pathways. Safety assessments indicate low toxicity at therapeutic doses, but comprehensive toxicological studies are required.

Comparison with Similar Compounds

(S)-(1-Allylpyrrolidine-2-yl)methanamine

Structure : Features a pyrrolidine ring with an allyl group at N1 and an amine (-NH2) at C2.
Synthesis : Produced via DIBAL-H reduction of (S)-1-Allylpyrrolidine-2-carboxamide, yielding 72% as a yellowish oil .
Functional Differences :

  • Aldehyde vs. Amine : The aldehyde in the target compound offers electrophilic reactivity, whereas the amine in (S)-(1-Allylpyrrolidine-2-yl)methanamine serves as a nucleophile or ligand.
  • Applications: The allyl group may enhance solubility in nonpolar solvents, while the methyl group in the target compound could improve metabolic stability in drug design.

1-Methyl-5-oxopyrrolidine-3-carboxylic Acid

Structure : Contains a ketone (C5) and carboxylic acid (C3) on the pyrrolidine ring.
Key Data : CAS 42346-68-9; EC 255-765-5; 100% purity .
Functional Differences :

  • Reactivity : The carboxylic acid and ketone groups increase polarity and hydrogen-bonding capacity, contrasting with the aldehyde’s electrophilicity.
  • Applications : Likely used in peptide mimetics or metal coordination, whereas the target compound’s aldehyde is suited for dynamic covalent chemistry.

(2S)-N-[(1S)-1-(Hydroxydiphenylmethyl)-3-methylbutyl]-2-pyrrolidinecarboxamide

Structure: A carboxamide derivative with a bulky hydroxydiphenylmethyl group. Safety Notes: Requires stringent handling protocols due to undefined hazards . Functional Differences:

  • Steric Effects : The bulky substituent may hinder reactivity but enhance chiral recognition in catalysis.
  • Applications: Potential use as a chiral auxiliary or in enantioselective synthesis, whereas the target compound’s simpler structure allows broader synthetic versatility.

Comparative Data Table

Compound Name Functional Groups Key Features Applications Reference
(2S)-1-Methylpyrrolidine-2-carbaldehyde Aldehyde, methyl-pyrrolidine Chiral, electrophilic C2 position Asymmetric synthesis, pharmaceuticals
(S)-(1-Allylpyrrolidine-2-yl)methanamine Amine, allyl-pyrrolidine Nucleophilic amine, moderate polarity Ligand design, intermediates
1-Methyl-5-oxopyrrolidine-3-carboxylic Acid Ketone, carboxylic acid High polarity, H-bond donor/acceptor Peptide mimetics, metal coordination
(2S)-N-[(1S)-...-2-pyrrolidinecarboxamide Carboxamide, bulky substituent Steric hindrance, chiral recognition Chiral auxiliaries, catalysis

Key Research Findings

  • Synthetic Flexibility : Aldehyde-containing pyrrolidines (e.g., the target compound) are more reactive toward nucleophiles than amine or carboxamide analogs, enabling rapid scaffold diversification .
  • Safety Considerations : Aldehydes generally require stricter handling than carboxylic acids or carboxamides due to higher volatility and irritancy .
  • Chirality Impact : The (2S) configuration in the target compound and its analogs is critical for enantioselective applications, as demonstrated by the use of DIBAL-H in stereoretentive reductions .

Notes

  • Safety : Aldehydes demand precautions (e.g., fume hoods, PPE) to mitigate exposure risks, as highlighted in SDS guidelines for related compounds .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2S)-1-methylpyrrolidine-2-carbaldehyde
Reactant of Route 2
(2S)-1-methylpyrrolidine-2-carbaldehyde

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